CK2α Inhibition Potency: 2.0 µM IC₅₀ Establishes Baseline Activity for 2-Aminothiazole Series
3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid inhibits recombinant CK2α with an IC₅₀ of 2000 nM [1]. In comparison, the optimized 2‑aminothiazole lead compound 27 exhibits an IC₅₀ of 600 nM, while the clinical‑stage ATP‑competitive inhibitor CX‑4945 (silmitasertib) displays a significantly lower IC₅₀ of 14 nM [2]. This 3.3‑fold difference relative to compound 27 and ~143‑fold difference relative to CX‑4945 positions the compound as a moderately potent tool suitable for studies where ultra‑high potency is not required.
| Evidence Dimension | CK2α inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2000 nM |
| Comparator Or Baseline | Compound 27: 600 nM; CX-4945: 14 nM |
| Quantified Difference | 3.3× less potent than compound 27; 143× less potent than CX-4945 |
| Conditions | Recombinant human CK2α, kinase activity assay (specific conditions detailed in primary references) |
Why This Matters
The defined IC₅₀ allows researchers to select the appropriate compound for dose‑response studies, avoiding over‑inhibition that could mask subtle pathway effects or under‑inhibition that fails to produce a pharmacological response.
- [1] BindingDB entry for 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzoic acid. BDBM50335638. IC₅₀ = 2000 nM. View Source
- [2] Bestgen B, et al. J Med Chem. 2019;62(4):1817-1836. Compound 27 IC₅₀ = 0.6 µM. CX-4945 IC₅₀ = 14 nM. View Source
